molecular formula C14H20N2S B2384527 2-(heptylthio)-1H-benzo[d]imidazole CAS No. 143966-20-5

2-(heptylthio)-1H-benzo[d]imidazole

Cat. No.: B2384527
CAS No.: 143966-20-5
M. Wt: 248.39
InChI Key: WXXMCRNIEVMWKH-UHFFFAOYSA-N
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Description

2-(heptylthio)-1H-benzo[d]imidazole: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The addition of a heptylthio group to the benzimidazole core enhances its lipophilicity and potentially its biological activity.

Mechanism of Action

Target of Action

Imidazole derivatives, such as 2-(heptylthio)-1H-benzo[d]imidazole, have been found to exhibit significant antiparasitic activity . The primary targets of these compounds are believed to be the parasites themselves, particularly Toxoplasma gondii . The imidazole derivatives have shown excellent selectivity activity against T. gondii versus the host cells .

Mode of Action

gondii in vitro . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth and proliferation of the parasites .

Biochemical Pathways

Imidazole derivatives have been associated with the inhibition of various enzymes and receptors . The compound’s interaction with these targets could potentially disrupt essential biochemical pathways within the parasites, leading to their death .

Pharmacokinetics

Imidazole derivatives are known for their broad pharmacological spectrum, attributed to the chemical characteristics of their nitrogen atoms . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability .

Result of Action

The primary result of the action of this compound is the inhibition of the growth of T. gondii . This leads to a decrease in the number of parasites, which could potentially alleviate the symptoms of toxoplasmosis .

Action Environment

The action environment of this compound is likely to be within the host organism, where the parasites reside. Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s action, efficacy, and stability . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(heptylthio)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Heptylthio Group: The heptylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzimidazole with heptylthiol in the presence of a suitable base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the heptylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The benzimidazole core can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The heptylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-(heptylthio)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylthio)-1H-benzo[d]imidazole
  • 2-(ethylthio)-1H-benzo[d]imidazole
  • 2-(propylthio)-1H-benzo[d]imidazole

Uniqueness

The heptylthio group in 2-(heptylthio)-1H-benzo[d]imidazole provides increased lipophilicity compared to its shorter-chain analogs. This can enhance its ability to penetrate biological membranes and potentially improve its biological activity.

Properties

IUPAC Name

2-heptylsulfanyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S/c1-2-3-4-5-8-11-17-14-15-12-9-6-7-10-13(12)16-14/h6-7,9-10H,2-5,8,11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXMCRNIEVMWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCSC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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